

The Enduring Scaffold: A Technical Guide to Aminopyridine Derivatives in Medicinal Chemistry

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Compound of Interest

Compound Name: 5-Morpholinopyridin-2-amine

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The aminopyridine scaffold, a privileged structure in medicinal chemistry, continues to be a cornerstone in the development of novel therapeutics. Its unique electronic properties and versatile synthetic handles have led to the discovery of potent and selective modulators of a wide range of biological targets. This in-depth technical guide provides a comprehensive review of the role of aminopyridine derivatives in modern drug discovery, with a focus on their applications in neuroscience, oncology, and infectious diseases. We present a compilation of quantitative pharmacological data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways to serve as a valuable resource for researchers in the field.

Aminopyridine Derivatives in Neuroscience: Targeting Ion Channels for Neurological Disorders

Aminopyridine derivatives have made a significant impact in the field of neuroscience, primarily through their ability to modulate the function of ion channels. The most prominent example is 4-aminopyridine (4-AP), a non-selective blocker of voltage-gated potassium (Kv) channels, which has been approved for the symptomatic treatment of multiple sclerosis.

Quantitative Data: Inhibition of Potassium Channels by 4-Aminopyridine

The therapeutic effect of 4-AP is attributed to its ability to block Kv channels, thereby prolonging the action potential duration and enhancing neurotransmitter release at the neuromuscular junction. The inhibitory potency of 4-AP varies across different Kv channel subtypes.

Compound	Target	IC50 (μM)	Cell Line	Reference(s)
4-Aminopyridine	Kv1.1	170	CHO	[1]
4-Aminopyridine	Kv1.1	89 (+40 mV)	Sol-8	[2]
4-Aminopyridine	Kv1.1	147 (extracellular)	CHO	[3]
4-Aminopyridine	Kv1.1	117 (intracellular)	CHO	[3]
4-Aminopyridine	Kv1.2	230	CHO	[1]
4-Aminopyridine	Kv1.4	399	HEK	[4]
4-Aminopyridine	Kv1.5	50	-	[5]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for Kv Channel Inhibition

This protocol outlines a general procedure for assessing the inhibitory activity of aminopyridine derivatives on voltage-gated potassium channels expressed in a mammalian cell line (e.g., CHO or HEK cells).

Materials:

- Mammalian cells stably expressing the Kv channel of interest
- Cell culture medium and supplements
- Transfection reagents (if not using a stable cell line)

- External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
- Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH)
- Test aminopyridine compound
- Patch-clamp rig with amplifier, digitizer, and data acquisition software

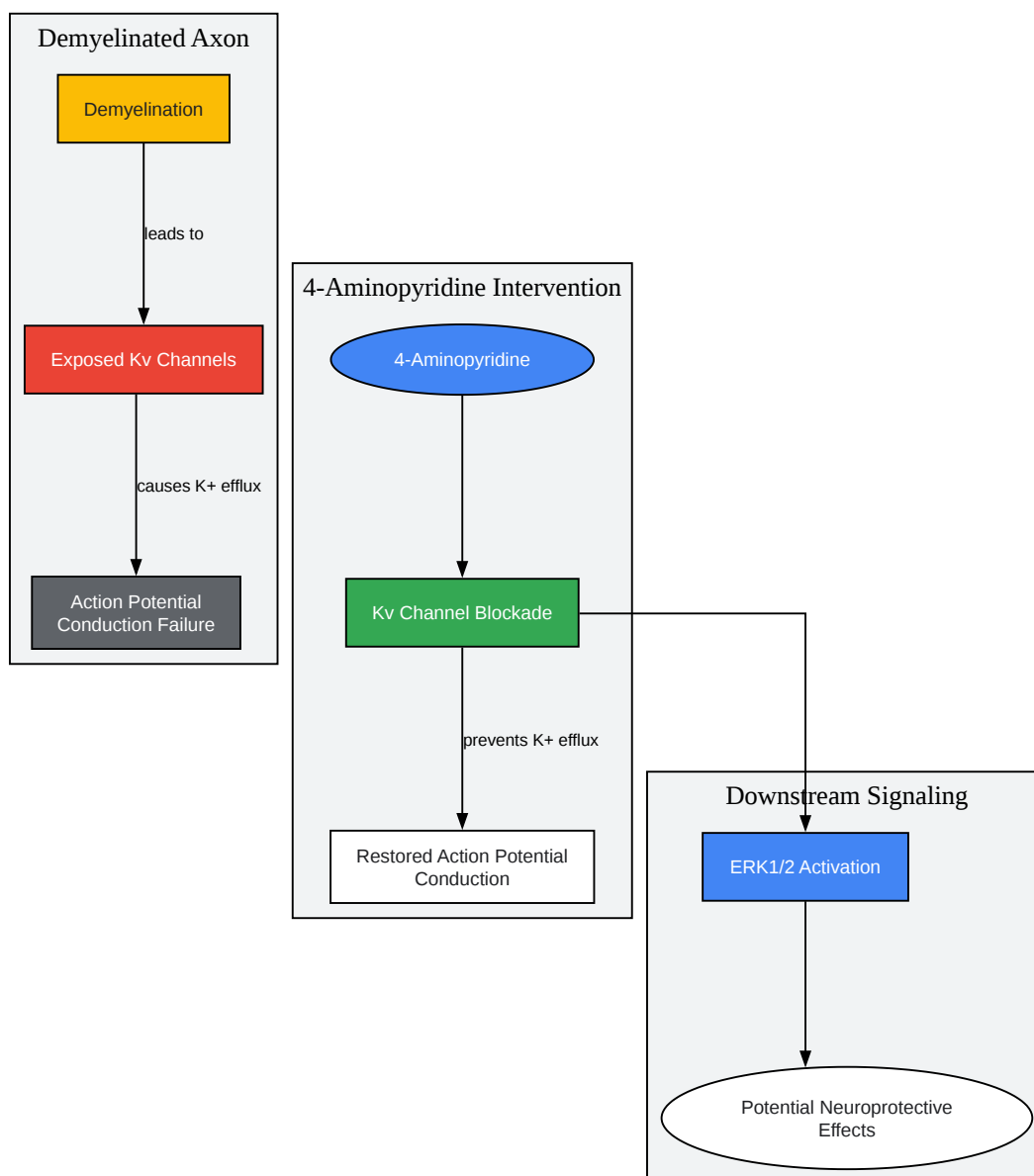
Procedure:

- Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
- Recording:
 - Place a coverslip with cells in the recording chamber and perfuse with the external solution.
 - Approach a single cell with the patch pipette and form a giga-ohm seal.
 - Rupture the cell membrane to achieve the whole-cell configuration.
 - Hold the cell at a holding potential of -80 mV.
 - Elicit K_v currents by applying depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 500 ms).
- Compound Application:
 - Prepare stock solutions of the aminopyridine derivative in a suitable solvent (e.g., water or DMSO).
 - Dilute the stock solution to the desired final concentrations in the external solution.

- Apply the compound-containing solution to the cell via a perfusion system.
- Data Analysis:
 - Measure the peak outward current at each voltage step before and after compound application.
 - Calculate the percentage of inhibition for each concentration.
 - Plot the concentration-response curve and fit the data using the Hill equation to determine the IC50 value.

Signaling Pathway: Mechanism of Action of 4-Aminopyridine in Multiple Sclerosis

In demyelinated axons characteristic of multiple sclerosis, the exposure of juxtaparanodal Kv channels leads to current leakage and impaired action potential propagation. 4-AP blocks these exposed channels, restoring axonal conduction. This action is also linked to the activation of the ERK1/2 signaling pathway, which may contribute to its neuroprotective effects.^{[5][6]}



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Caption: Mechanism of 4-Aminopyridine in Multiple Sclerosis.

Aminopyridine Derivatives in Oncology: A Scaffold for Kinase Inhibition

The aminopyridine core is a prominent scaffold in the design of protein kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. Numerous aminopyridine derivatives have been developed as potent inhibitors of various kinases implicated in cancer.

Quantitative Data: Inhibitory Activity of Aminopyridine-Based Kinase Inhibitors

Compound Class	Target(s)	IC50 (nM)	Reference(s)
2-Aminopyridine-based	CDK9/HDAC1 (dual inhibitor 8e)	88.4 (CDK9), 168.9 (HDAC1)	[7]
2-Aminopyrimidine-based	FLT3/HDAC1/3 (dual inhibitor 9e)	30.4 (FLT3), 52.4 (HDAC1), 14.7 (HDAC3)	[7]
Pyridine-urea hybrid	VEGFR-2	3930	[8]
Imidazopyridine-based	Various kinases	Varies	[8]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for determining the IC50 value of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

- Purified recombinant kinase
- Kinase-specific substrate
- ATP

- Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Test aminopyridine compound
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white plates
- Luminometer

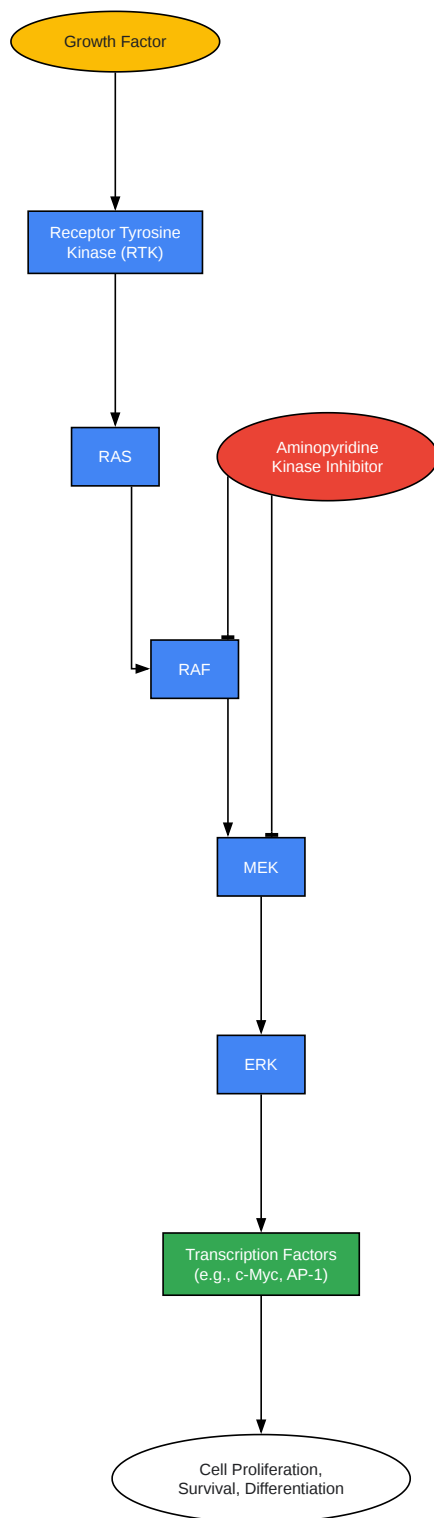
Procedure:

- Reagent Preparation:
 - Prepare serial dilutions of the test compound in DMSO.
 - Prepare the kinase/substrate solution in kinase assay buffer.
- Reaction Setup:
 - In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
 - Add 2 µL of the kinase/substrate mixture to each well.
 - Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
- Incubation: Incubate the plate at room temperature for 60-120 minutes.
- Signal Generation:
 - Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
 - Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Data Acquisition and Analysis:

- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the controls.
- Determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway: Inhibition of the RAS-RAF-MEK-ERK Pathway

Many aminopyridine-based kinase inhibitors target components of the RAS-RAF-MEK-ERK (MAPK) pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.^[9]



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Caption: Inhibition of the RAS-RAF-MEK-ERK Signaling Pathway.

Aminopyridine Derivatives as Antimicrobial Agents

The aminopyridine scaffold is also a valuable pharmacophore in the development of novel antimicrobial agents. Derivatives of aminopyridine have demonstrated activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity of Aminopyridine Derivatives

Compound Class	Organism	MIC ($\mu\text{g/mL}$)	Reference(s)
2-Amino-3-cyanopyridine derivative (2c)	<i>S. aureus</i>	0.039	[10]
2-Amino-3-cyanopyridine derivative (2c)	<i>B. subtilis</i>	0.039	[10]
Pyridine derivatives (7a)	RAW 264.7 (anti-inflammatory)	IC ₅₀ = 76.6 μM	[11]
Pyridine derivatives (7f)	RAW 264.7 (anti-inflammatory)	IC ₅₀ = 96.8 μM	[11]
Pyrimidine derivatives (9a)	RAW 264.7 (anti-inflammatory)	IC ₅₀ = 83.1 μM	[11]
Pyrimidine derivatives (9d)	RAW 264.7 (anti-inflammatory)	IC ₅₀ = 88.7 μM	[11]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the standard method for determining the MIC of an antimicrobial agent against a bacterial strain.

Materials:

- Bacterial strain of interest

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Test aminopyridine compound
- Positive control antibiotic (e.g., ciprofloxacin)
- Spectrophotometer or microplate reader

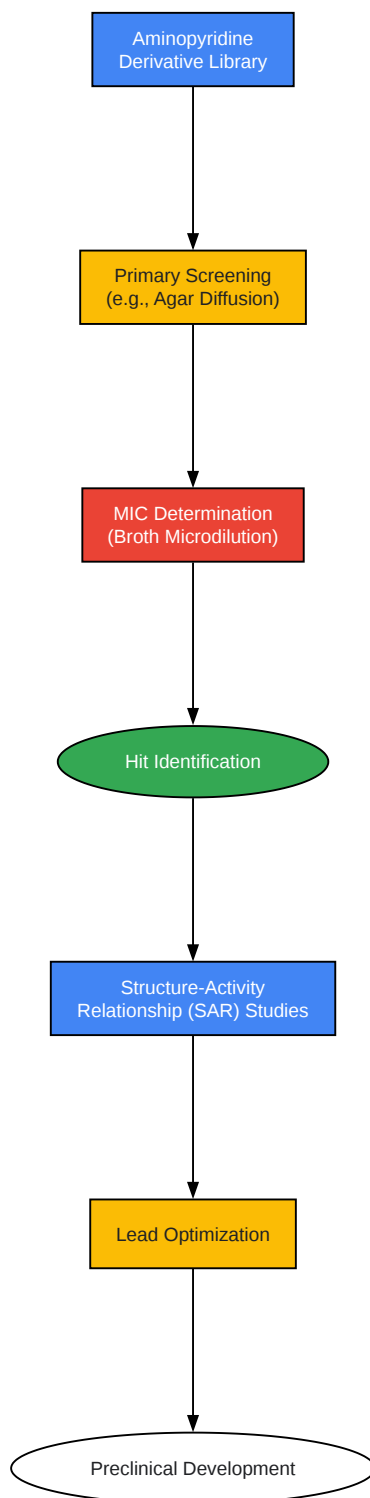
Procedure:

- Inoculum Preparation:
 - Culture the bacterial strain overnight in CAMHB.
 - Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.
- Compound Dilution:
 - Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
 - Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate.
- Inoculation and Incubation:
 - Add the prepared bacterial inoculum to each well containing the compound dilutions.
 - Include a growth control well (inoculum without compound) and a sterility control well (broth only).
 - Incubate the plate at 35-37°C for 16-20 hours.
- MIC Determination:

- The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Experimental Workflow: Antimicrobial Drug Discovery

The discovery of new antimicrobial agents from aminopyridine scaffolds typically follows a structured workflow, from initial screening to lead optimization.





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